Cas no 2172465-92-6 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid)

3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid
- 3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid
- 2172465-92-6
- EN300-1550822
-
- インチ: 1S/C25H24N2O5/c28-23(27-17-12-11-16(14-17)24(29)30)10-5-13-26-25(31)32-15-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,16-17,22H,11-15H2,(H,26,31)(H,27,28)(H,29,30)
- InChIKey: KOZQAPISLIQGMF-UHFFFAOYSA-N
- ほほえんだ: OC(C1CCC(C1)NC(C#CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 432.16852187g/mol
- どういたいしつりょう: 432.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 32
- 回転可能化学結合数: 6
- 複雑さ: 762
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 105Ų
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1550822-0.1g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1550822-250mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1550822-0.25g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1550822-10.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1550822-2.5g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1550822-5.0g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1550822-0.05g |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 0.05g |
$2829.0 | 2023-06-05 | ||
Enamine | EN300-1550822-1000mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 1000mg |
$3368.0 | 2023-09-25 | ||
Enamine | EN300-1550822-100mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1550822-500mg |
3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)but-2-ynamido]cyclopentane-1-carboxylic acid |
2172465-92-6 | 500mg |
$3233.0 | 2023-09-25 |
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acidに関する追加情報
Comprehensive Overview of 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid (CAS No. 2172465-92-6)
3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid (CAS No. 2172465-92-6) is a specialized organic compound widely utilized in peptide synthesis and pharmaceutical research. This compound features a unique cyclopentane-1-carboxylic acid backbone, modified with a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, which is critical for its stability and reactivity in solid-phase peptide synthesis (SPPS). The presence of the but-2-ynamido moiety further enhances its utility in click chemistry applications, making it a versatile building block for drug discovery and bioconjugation.
The growing interest in peptide-based therapeutics has driven demand for high-purity intermediates like 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid. Researchers frequently search for "Fmoc-protected amino acids" or "click chemistry reagents" to streamline their workflows, and this compound aligns perfectly with these needs. Its CAS No. 2172465-92-6 ensures precise identification in regulatory and procurement processes, a key concern for laboratories adhering to Good Manufacturing Practices (GMP).
In the context of green chemistry, this compound’s efficient synthesis and minimal waste generation resonate with sustainability goals. Recent publications highlight its role in developing targeted drug delivery systems, particularly in oncology and immunology. The Fmoc group allows for selective deprotection under mild conditions, reducing side reactions—a feature highly valued in combinatorial chemistry libraries.
Analytical techniques such as HPLC and mass spectrometry are essential for characterizing 3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid. Purity thresholds exceeding 98% are often required for pharmaceutical applications, underscoring the importance of robust quality control. FAQs like "How to handle Fmoc-protected compounds?" or "Applications of cyclopentane derivatives in medicine?" reflect user curiosity, which this article addresses by detailing storage conditions (e.g., desiccated, -20°C) and case studies in peptide vaccine development.
Innovations in bioconjugation techniques have further elevated the relevance of this compound. Its alkyne-functionalized side chain enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This property is exploited in proteomics and antibody-drug conjugates (ADCs), areas with exponential growth due to their precision in treating complex diseases. Searches for "non-toxic click chemistry reagents" or "Fmoc-alkyne amino acids" often lead to this compound as a solution.
Future directions for CAS No. 2172465-92-6 include its potential in mRNA therapeutics and nanoparticle functionalization, aligning with trends in personalized medicine. Its structural flexibility allows for customization, answering queries like "How to modify peptide backbones for enhanced bioavailability?" By integrating these insights, researchers can leverage this compound’s full potential while adhering to ethical and regulatory standards.
2172465-92-6 (3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidocyclopentane-1-carboxylic acid) 関連製品
- 2229421-71-8(4-(5-chloro-2-nitrophenyl)-1H-pyrazole)
- 2225169-14-0(2-Methyl-5-(trifluoromethyl)pyridine-3-boronic acid)
- 1594927-84-0(2-(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)acetaldehyde)
- 2228320-62-3(3-(2-bromo-6-fluorophenyl)propane-1-thiol)
- 14691-89-5(N-(1-λ1-oxidanyl-2,2,6,6-tetramethyl-4-piperidyl)acetamide)
- 1261446-97-2(2-Chloro-5-hydroxy-3-(2-(trifluoromethoxy)phenyl)pyridine)
- 2138193-57-2(methyl 2-fluoro-4-[(4-formyl-1H-imidazol-1-yl)methyl]benzoate)
- 899943-23-8(6-(4-fluorophenyl)methyl-3-(2-methoxyphenyl)amino-4,5-dihydro-1,2,4-triazin-5-one)
- 1342459-69-1(5-chloro-8-methoxyquinolin-2-amine)
- 923507-86-2(3-tert-butyl-1,9-dimethyl-7-propyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)




